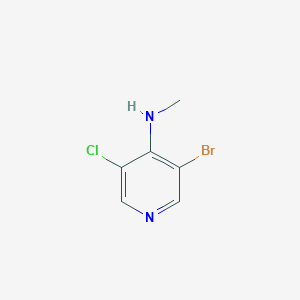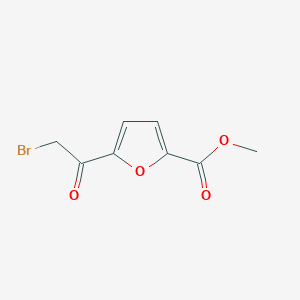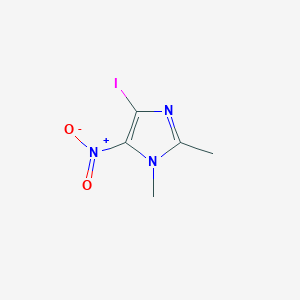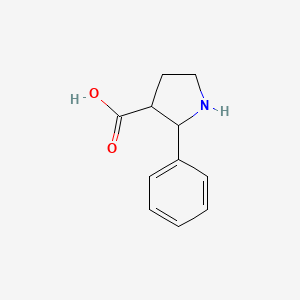
2-Phenylpyrrolidine-3-carboxylic acid
Descripción general
Descripción
2-Phenylpyrrolidine is an amine that has been synthesized for use in research . It is chiral and can exist as either the levorotatory or dextrorotatory form . It interacts with the tropomyosin receptor, which is a protein found on the surface of muscle cells .
Synthesis Analysis
The synthesis of pyrrolidines involves a variety of methods. One such method involves the N-heterocyclization of primary amines with diols . Another method involves the reaction of succinic anhydride and N-benzylidene-benzylamine .Molecular Structure Analysis
The hyperconjugative interaction between O12LP (2) of the alicyclic carbonyl oxygen and σ* (N7–C11) antibonding orbital of the pyrrolidine ring indicates the occurrence of non-covalent C–N···O interaction .Chemical Reactions Analysis
The reaction of succinic anhydride and N-benzylidene-benzylamine gives rise to the corresponding substituted trans-5-oxopyrrolidine-3-carboxylic acid . This acid can be transformed stereoselectively into two series of compounds .Aplicaciones Científicas De Investigación
Spectroscopic Analysis
The compound 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, closely related to 2-phenylpyrrolidine-3-carboxylic acid, has been synthesized and characterized using various spectroscopic methods and computational approaches. This includes single-crystal X-ray diffraction, FT-IR, NMR, UV-Visible spectroscopy, and density functional theory (DFT). These studies provide insights into the structural and thermodynamic parameters, electrostatic potential, and other properties relevant to electronic applications (Devi et al., 2018).
Synthesis Techniques
Efficient synthetic processes for derivatives of phenylpyrrolidine carboxylic acids have been developed. For instance, the synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, a key chiral building block for biologically active compounds, was achieved through a stereospecific chlorination of aziridinium ion followed by nitrile anion cyclization (Ohigashi et al., 2010).
Catalysis and Chemical Reactions
Research has shown that carboxylic acid additives, like phenylacetic acid, enhance the yield of Pd-catalyzed intramolecular N-arylation of 2-aminopyrroles. This process leads to novel tricyclic ring systems and has applications in medicinal chemistry and material sciences (Moon & Stephens, 2013).
Molecular Docking and DFT Studies
Compounds such as bis(4-chlorobenzylidene)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid (BCOPCA) are characterized and studied through molecular docking and DFT. These studies are crucial for understanding the interaction of these compounds with biological systems, which can aid in drug design and other pharmaceutical applications (Devi et al., 2018).
Safety and Hazards
2-Phenylpyrrolidine-3-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring . This suggests that 2-Phenylpyrrolidine-3-carboxylic acid and its derivatives have potential for future research and development in drug discovery .
Propiedades
IUPAC Name |
2-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOBFNNHIKEOLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



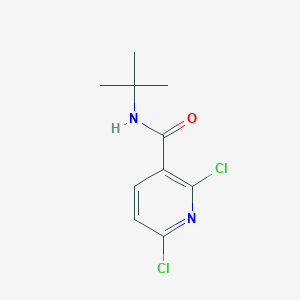
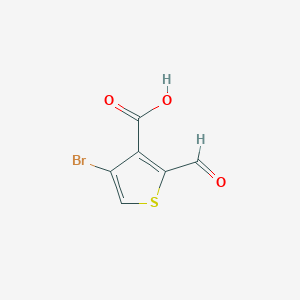
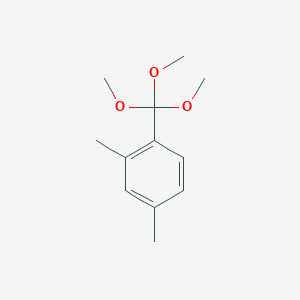
![2-Bromo-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3232194.png)

